9,10-Anthracenedione, 1-chloro-2-(dimethylamino)-
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Overview
Description
1-chloro-2-(dimethylamino)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-chloro-2-(dimethylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Friedel-Crafts acylation reaction, where anthracene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-chloro-2-(dimethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to anthracene derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-chloro-2-(dimethylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in photodynamic therapy.
Mechanism of Action
The mechanism of action of 1-chloro-2-(dimethylamino)anthracene-9,10-dione involves its interaction with molecular targets through its aromatic and electron-donating properties. It can intercalate into DNA, disrupting cellular processes and leading to cell death. The compound’s photophysical properties also allow it to generate reactive oxygen species upon light irradiation, contributing to its photodynamic effects .
Comparison with Similar Compounds
Similar compounds to 1-chloro-2-(dimethylamino)anthracene-9,10-dione include other anthracene derivatives like 9,10-diphenylanthracene and 9,10-dimethylanthracene. These compounds share similar photophysical properties but differ in their substituents, which can affect their reactivity and applications. For example, 9,10-diphenylanthracene is commonly used in OLEDs for its blue light-emitting properties, while 9,10-dimethylanthracene is used in triplet-triplet annihilation upconversion systems .
Properties
CAS No. |
59222-12-7 |
---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-chloro-2-(dimethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12ClNO2/c1-18(2)12-8-7-11-13(14(12)17)16(20)10-6-4-3-5-9(10)15(11)19/h3-8H,1-2H3 |
InChI Key |
MCBCZWJSNRZCRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
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